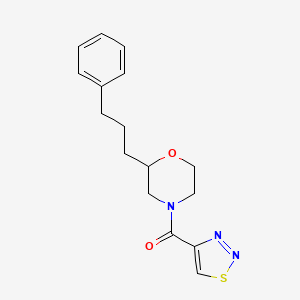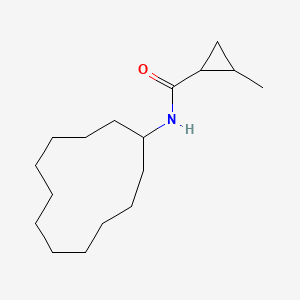
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine, also known as BDB, is a psychoactive drug that belongs to the amphetamine class of compounds. BDB is structurally similar to other amphetamines such as MDMA (ecstasy) and MDA (sally). BDB was first synthesized in the 1990s, and since then, it has been used in scientific research to study its mechanism of action and its effects on the human body.
Mécanisme D'action
The exact mechanism of action of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is not fully understood, but it is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is also believed to act as a monoamine oxidase inhibitor, which can further increase the levels of these neurotransmitters.
Biochemical and Physiological Effects:
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to have a number of biochemical and physiological effects on the human body. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to increase heart rate, blood pressure, and body temperature. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has also been shown to increase the levels of certain hormones, such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has several advantages and limitations when used in lab experiments. One advantage is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is relatively easy to synthesize and can be obtained in high yields. Another advantage is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to have a relatively low toxicity profile. However, one limitation is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine. One potential direction is to study the long-term effects of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine on the human body. Another potential direction is to study the potential therapeutic uses of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine for depression and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine and its effects on the brain and body.
Méthodes De Synthèse
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine can be synthesized using a variety of methods, including the reductive amination of 3,4-methylenedioxyphenyl-2-propanone with butylamine. The synthesis of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is relatively straightforward, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been used in scientific research to study its effects on the human body. Specifically, N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been studied for its potential use as a treatment for depression and anxiety disorders. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that are involved in regulating mood and emotions.
Propriétés
IUPAC Name |
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-3-5-11-19(12-6-4-2)13-18-20-14-16-9-7-8-10-17(16)15-21-18/h7-10,18H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKUMZNKDOLGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1OCC2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)

![2-[benzylidene(oxido)amino]-1-phenylethanone oxime](/img/structure/B6057077.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
![[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6057106.png)
![2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6057113.png)
![2-{1-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057117.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B6057119.png)
![4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6057129.png)

![ethyl 1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6057142.png)
![2-[(1-cyclohexyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B6057150.png)
![1-methyl-N,N'-bis[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6057153.png)